N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that combines a tert-butylcyclohexyl group, a chlorophenylmethyl group, and a piperazine ring
Preparation Methods
The synthesis of N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:
Catalytic Hydrogenation: The initial step involves the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol.
Acetylation: The resulting 4-tert-butylcyclohexanol is then acetylated to form 4-tert-butylcyclohexyl acetate.
Further Functionalization:
Chemical Reactions Analysis
N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenylmethyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, influencing their activity.
Pathways: It can modulate signaling pathways involved in cellular communication, potentially affecting processes such as neurotransmission and cell proliferation.
Comparison with Similar Compounds
N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can be compared with similar compounds to highlight its uniqueness:
4-tert-Butylcyclohexyl acetate: This compound shares the tert-butylcyclohexyl group but lacks the chlorophenylmethyl and piperazine groups, making it less complex.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: Another similar compound that differs in its functional groups and overall structure.
Properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36ClN3O/c1-23(2,3)19-7-9-21(10-8-19)25-22(28)17-27-13-11-26(12-14-27)16-18-5-4-6-20(24)15-18/h4-6,15,19,21H,7-14,16-17H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPCHPDUXGBYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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